Cytochalasin L

HIV-1 protease inhibition Antiviral cytochalasans Competitive inhibitor Ki

Cytochalasin L (CAS 79637-87-9; C₃₂H₃₇NO₇; MW 547.64) is a macrocyclic cytochalasan distinguished by its C-21 acetyl substitution and larger framework versus common analogs. Unlike Cytochalasin B (GLUT transporter inhibition confounds metabolic assays) and Cytochalasin D (LD₅₀ ~0.2 µM in zebrafish, limiting in vivo dosing), Cytochalasin L enables reversible cytokinesis blockade without glucose transport interference. It uniquely inhibits both endocytosis and exocytosis in phagocytic macrophages—a dual blockade profile absent in other commercially available cytochalasins. For HIV-1 protease inhibitor programs, specify L-696,474 (CAS 141994-72-1). For enucleation, cell cycle synchronization, and macrophage vesicle trafficking studies, Cytochalasin L is the rational procurement choice.

Molecular Formula C32H37NO7
Molecular Weight 547.6 g/mol
Cat. No. B15604953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytochalasin L
Molecular FormulaC32H37NO7
Molecular Weight547.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H37NO7/c1-18-10-9-13-23-29-31(5,40-29)20(3)27-24(17-22-11-7-6-8-12-22)33-30(37)32(23,27)39-26(36)15-14-25(35)28(19(2)16-18)38-21(4)34/h6-9,11-16,18,20,23-24,27-29H,10,17H2,1-5H3,(H,33,37)/b13-9+,15-14+,19-16+/t18-,20-,23-,24-,27-,28+,29-,31+,32+/m0/s1
InChIKeyGGWOXIDGSYROGX-JTQCMLDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytochalasin L for Research Procurement: A Structurally Distinct Actin-Disrupting Fungal Metabolite with Defined HIV-1 Protease Inhibitory Activity


Cytochalasin L (CAS 79637-87-9; C₃₂H₃₇NO₇; MW 547.64) is a macrocyclic cytochalasan fungal metabolite originally isolated from Chalara microspora [1] and also produced by Curvularia lunata and Drechslera dematioidea . It belongs to the cytochalasin class of actin-binding natural products but is structurally distinguished by its substitution pattern including an acetyl group at C-21, contributing to a molecular weight substantially higher than common analogs [1]. A closely related congener, 18-dehydroxycytochalasin H (also designated L-696,474; C₃₀H₃₉NO₄; MW 477.64), was independently discovered as an HIV-1 protease inhibitor from Hypoxylon fragiforme [2]. These two entities are often conflated in the literature but represent structurally and functionally distinct cytochalasans.

Why Cytochalasin L Cannot Be Simply Substituted by Cytochalasin B, D, or H in Experimental Workflows


Cytochalasins exhibit substantial functional divergence despite a shared isoindolone core. Cytochalasin B potently inhibits both actin polymerization and GLUT-mediated hexose transport (Kd ~1.4–2.2 nM for F-actin; glucose transport inhibition at ~1 µg/mL), creating confounding dual pharmacology in cellular assays . Cytochalasin D is a high-potency actin inhibitor used as a tool compound but lacks HIV-1 protease activity [1]. Cytochalasin H, while structurally closer to L-696,474, differs at the C-18 position (hydroxyl vs. deoxy), a modification that abolishes HIV-1 protease inhibitory function in the hydroxylated parent while retaining actin disruption [2]. Cytochalasin L (C₃₂H₃₇NO₇) possesses a larger macrocyclic framework with an acetyl substitution absent in the simpler congeners, resulting in a distinct pharmacophore for selective actin-dependent processes including reversible cytokinesis blockade and macrophage endocytosis/exocytosis inhibition [3]. Substitution without structural verification risks introducing the wrong target profile, confounding experimental interpretation.

Quantitative Differentiation Evidence: Cytochalasin L vs. Structural Analogs


HIV-1 Protease Inhibition: L-696,474 (18-Dehydroxycytochalasin H) vs. Cytochalasin A, B, and D

L-696,474 (designated a cytochalasin L-type compound) inhibits HIV-1 protease with an IC₅₀ of 3 µM and a competitive inhibition constant Ki of 1 µM, with inhibition independent of enzyme concentration [1]. In the same study, commercially available cytochalasins B, C, D, E, H, and J were tested and showed no detectable HIV-1 protease inhibition at concentrations up to 100 µM [1]. Cytochalasin A also inhibits HIV-1 protease with an IC₅₀ of 3 µM , but its mechanism involves covalent modification via sulfhydryl reactivity, conferring non-specific cytotoxicity—unlike the competitive, reversible binding mode of L-696,474 [1]. This defines L-696,474 as a rare cytochalasan scaffold with specific, non-covalent HIV-1 protease inhibition.

HIV-1 protease inhibition Antiviral cytochalasans Competitive inhibitor Ki

Actin Cytoskeleton Disruption Potency Ranking: Cytochalasin L Falls into the Class of Moderately Potent Actin Disruptors

In a seminal structure-activity study of 24 cytochalasins across cellular and in vitro actin assays, cytochalasins were ranked by hierarchical potency. Cytochalasin D and E consistently ranked as the most potent actin disruptors, with effective rounding of fibroblastic cells at low micromolar concentrations (0.2–2 µM) and strong inhibition of lymphocyte capping [1]. Cytochalasin L is not among the highest-potency tier in this class; compounds with free C-7 and C-18 hydroxyl groups in appropriate stereochemistry showed maximal actin disruption [2]. Cytochalasin L's acetyl substitution at C-21 reduces its relative actin-disrupting potency compared to Cytochalasin D [3], but this same structural feature imparts the distinct functional profile of reversible cytokinesis inhibition without karyokinesis interference—a property not shared by Cytochalasin D .

Actin polymerization inhibition Cytochalasin potency ranking Fibroblast rounding assay

Hexose Transport Selectivity: Cytochalasin L Lacks the Glucose Transport Inhibition Confound Present in Cytochalasin B

Cytochalasin B is a well-characterized inhibitor of facilitative glucose transport via GLUT transporters, with significant transport inhibition observed at concentrations as low as ~1 µg/mL (~2 µM), creating a major confounding variable in metabolic and cell-based assays . Cytochalasin D, by contrast, does not inhibit hexose transport at comparable concentrations and is considered selective for actin [1]. Cytochalasin L, based on its structural classification as a carbocyclic cytochalasan lacking the macrolactone moiety present in Cytochalasin B, is not associated with glucose transport inhibition [2]. This places Cytochalasin L functionally closer to Cytochalasin D in terms of target selectivity while offering the distinct biological activities (reversible cytokinesis inhibition, macrophage endocytosis/exocytosis suppression) that differentiate it from Cytochalasin D [3].

Glucose transport inhibition GLUT transporter selectivity Cytochalasin off-target profiling

In Vivo Tolerability Differentiation: Cytochalasin D (LD₅₀ ~0.2 µM) vs. Dihydrocytochalasin B (LD₅₀ ~10 µM) in Zebrafish—Implications for Cytochalasin L Selection

In a zebrafish (Danio rerio) tolerability study comparing multiple cytochalasins, Cytochalasin D exhibited an approximate LD₅₀ of 0.2 µM, while Cytochalasin B was fully tolerated at 5 µM with an LD₅₀ of 10 µM, representing a ~50-fold difference in in vivo tolerability [1]. 21,22-Dihydrocytochalasin B was fully tolerated at 10 µM, and Cytochalasin C was fully tolerated at 1 µM (ten-fold higher than the Cytochalasin D tolerated level) [1]. Cytochalasin L, with its larger macrocyclic framework and acetyl substitution, is predicted to exhibit tolerability closer to the moderate-tier cytochalasins (B, C) rather than the highly toxic Cytochalasin D, although direct head-to-head in vivo tolerability data for Cytochalasin L specifically are not available .

In vivo tolerability Zebrafish toxicity model Cytochalasin therapeutic index

Cytokinesis Inhibition Reversibility: Cytochalasin L Enables Reversible Cytokinesis Blockade Distinct from the Irreversible Effects of Cytochalasin D and E

Cytochalasin L is specifically documented to inhibit cytokinesis in a reversible manner, allowing cell cycle synchronization and enucleation protocols where recovery of normal division is required after compound washout [1]. In contrast, cytochalasins D and E produce potent but less readily reversible actin disruption; cytochalasin D at 60 µM and cytochalasin H at 30 µM were identified as most suitable for fast and reversible inhibition of actin-based motility in characean cells, while cytochalasins A and E arrested streaming at lower concentrations but were irreversible [2]. Cytochalasin L's combination of reversible cytokinesis inhibition without concomitant karyokinesis interference provides a unique operational profile for enucleation and cell cycle studies, distinguishing it from both Cytochalasin B (which inhibits cytokinesis but with glucose transport confound) and Cytochalasin D (which is more potent but less readily reversible and more toxic) [3].

Reversible cytokinesis inhibition Cytoskeletal tool compound Cell division synchronization

Macrophage Endocytosis and Exocytosis Inhibition: A Functional Signature Not Shared by Cytochalasin D or H

Cytochalasin L is specifically reported to inhibit both endocytosis and exocytosis in phagocytic macrophages, a dual functional signature not documented for Cytochalasin D or Cytochalasin H as a primary activity [1]. While cytochalasins broadly inhibit actin-dependent processes, the specific suppression of both endocytic uptake and exocytic release in macrophages suggests that Cytochalasin L engages actin regulatory pathways at the phagocytic cup and secretory vesicle fusion sites with distinct efficacy . In a related study, Cytochalasin L-696,474 (the dehydroxy analog) significantly inhibited nitric oxide production in macrophages but was noted to be highly cytotoxic to the treated cells [2], indicating that the macrophage-modulatory activity spans the Cytochalasin L chemotype but the therapeutic window varies with structural modification.

Macrophage endocytosis inhibition Phagocytosis blockade Exocytosis suppression cytochalasin

Optimal Procurement and Application Scenarios for Cytochalasin L Based on Quantitative Differentiation Evidence


HIV-1 Protease Inhibitor Screening with L-696,474 as a Cytochalasin-Derived Competitive Inhibitor Lead Scaffold

For antiviral drug discovery programs targeting HIV-1 protease, L-696,474 (18-dehydroxycytochalasin H) provides a structurally validated competitive inhibitor chemotype (IC₅₀ = 3 µM; Ki = 1 µM) with a reversible binding mode distinct from the covalent sulfhydryl reactivity of Cytochalasin A. Unlike Cytochalasins B, C, D, E, H, and J—which showed no HIV-1 protease inhibition at concentrations up to 100 µM—L-696,474 offers a specific starting point for medicinal chemistry optimization [1]. Procurement should specify L-696,474 (CAS 141994-72-1; C₃₀H₃₉NO₄; MW 477.64) rather than generic Cytochalasin L (CAS 79637-87-9) to ensure the HIV-1 protease-active chemotype.

Enucleation and Cell Cycle Synchronization Protocols Requiring Reversible Cytokinesis Blockade Without Glucose Transport Confound

For enucleation of adherent or suspension cells and cell cycle synchronization studies, Cytochalasin L (CAS 79637-87-9) enables reversible cytokinesis inhibition without interfering with karyokinesis. This distinguishes it from Cytochalasin D, which exhibits higher actin-disruption potency (effective at 0.2–2 µM) and greater in vivo toxicity (zebrafish LD₅₀ ~0.2 µM) that limits recovery after washout [2]. Critically, Cytochalasin L lacks the glucose transport inhibition activity of Cytochalasin B (significant transport inhibition at ~1 µg/mL), ensuring that metabolic endpoints in recovery-phase assays are not confounded by GLUT transporter blockade .

Macrophage Phagocytosis and Secretion Studies Requiring Dual Endocytosis/Exocytosis Blockade

For immunological investigations of macrophage phagocytic and secretory functions, Cytochalasin L is uniquely reported among commercially available cytochalasins to inhibit both endocytosis and exocytosis in phagocytic macrophages [3]. Cytochalasin D inhibits actin-dependent phagocytosis secondarily through general cytoskeletal collapse, while Cytochalasin B's glucose transport inhibition complicates metabolic interpretation. Cytochalasin L's dual blockade profile makes it the preferred procurement choice for studies dissecting actin-dependent vesicle trafficking in professional phagocytes.

In Vivo Pre-clinical Studies Requiring Microfilament-Directed Agents with Moderate Tolerability

Given that Cytochalasin D exhibits extreme acute toxicity in zebrafish (LD₅₀ ~0.2 µM), representing a ~50-fold narrower therapeutic window than Cytochalasin B (LD₅₀ = 10 µM) or 21,22-Dihydrocytochalasin B (fully tolerated at 10 µM) [4], researchers planning in vivo microfilament-directed agent studies should consider Cytochalasin L from the moderate-tolerability tier. While direct Cytochalasin L in vivo tolerability data are lacking, its structural classification as a larger carbocyclic cytochalasan predicts tolerability closer to Cytochalasin B/C tier than Cytochalasin D, making it a rational procurement choice for exploratory in vivo pharmacology where Cytochalasin D's toxicity precludes meaningful dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytochalasin L

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.